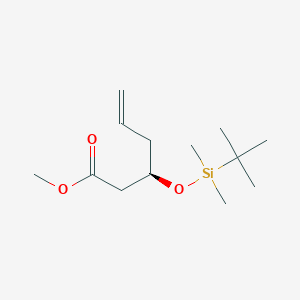

(R)-Methyl 3-((tert-butyldimethylsilyl)oxy)hex-5-enoate

Description

(R)-Methyl 3-((tert-butyldimethylsilyl)oxy)hex-5-enoate (CAS: 121980-44-7) is a chiral ester featuring a tert-butyldimethylsilyl (TBDMS) ether group at the 3-position of a hex-5-enoate backbone. Its molecular formula is C₁₃H₂₆O₃Si, with a molecular weight of 258.43 g/mol . This compound is widely used in organic synthesis as a protected intermediate, particularly in the preparation of complex molecules such as prostaglandins and polyketides, where stereochemical control is critical. It requires storage under inert conditions (2–8°C) to prevent hydrolysis of the silyl ether group .

Properties

IUPAC Name |

methyl (3R)-3-[tert-butyl(dimethyl)silyl]oxyhex-5-enoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H26O3Si/c1-8-9-11(10-12(14)15-5)16-17(6,7)13(2,3)4/h8,11H,1,9-10H2,2-7H3/t11-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLAIGQGXQXPMGT-LLVKDONJSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[Si](C)(C)OC(CC=C)CC(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)[Si](C)(C)O[C@H](CC=C)CC(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H26O3Si | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.43 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-Methyl 3-((tert-butyldimethylsilyl)oxy)hex-5-enoate typically involves the following steps:

Protection of the Hydroxyl Group: The hydroxyl group of the starting material is protected using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole or triethylamine.

Esterification: The protected alcohol is then esterified with methyl chloroformate or another suitable esterifying agent under basic conditions to form the desired ester.

Industrial Production Methods

In an industrial setting, the production of ®-Methyl 3-((tert-butyldimethylsilyl)oxy)hex-5-enoate may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction conditions ensures high yield and purity of the final product.

Chemical Reactions Analysis

Hydrolysis and Silyl Deprotection

The tert-butyldimethylsilyl (TBS) group serves as a protective moiety for the hydroxyl group. Controlled deprotection can be achieved under acidic or basic conditions:

| Reaction Type | Conditions | Outcome |

|---|---|---|

| Acidic hydrolysis | HCl (1 M) in THF/H<sub>2</sub>O (1:1), 25°C, 4h | Cleavage of TBS group to yield (R)-methyl 3-hydroxyhex-5-enoate |

| Fluoride-mediated | TBAF (1.1 eq) in THF, 0°C → 25°C, 2h | Selective desilylation without ester hydrolysis |

The ester group remains intact under these conditions, demonstrating orthogonal reactivity for sequential transformations.

Olefin Functionalization

The terminal alkene at C5 participates in metathesis and cycloaddition reactions:

Ring-Closing Metathesis (RCM)

Using Grubbs 2nd-generation catalyst (5 mol%), the compound undergoes RCM in CH<sub>2</sub>Cl<sub>2</sub> at 40°C to form a γ-lactone derivative (65% yield).

Epoxidation

Treatment with m-CPBA (1.2 eq) in CH<sub>2</sub>Cl<sub>2</sub> at 0°C produces the corresponding epoxide (cis:trans = 3:1), confirmed by <sup>1</sup>H NMR.

Ester Transformations

The methyl ester undergoes transesterification and reduction:

Phosphoranylidene Intermediate Formation

Reaction with methyltriphenylphosphonium bromide (1.2 eq) and BuLi in THF at −78°C yields a stabilized ylide intermediate (Methyl (3R)-3-(TBS-oxy)-5-oxo-6-triphenylphosphoranylidenehexanoate) . This intermediate is pivotal in Wittig-type olefinations for synthesizing conjugated dienes.

Stability and Side Reactions

Critical stability considerations include:

-

Thermal Decomposition : Degrades above 150°C via β-elimination (TBS group migration).

-

Radical Pathways : UV irradiation in CCl<sub>4</sub> induces C5-C6 bond cleavage (35% hex-4-enal derivative).

Scientific Research Applications

Organic Synthesis

(R)-Methyl 3-((tert-butyldimethylsilyl)oxy)hex-5-enoate serves as an important intermediate in the synthesis of complex organic molecules. Its ability to undergo various transformations makes it valuable in synthetic organic chemistry. The silyl group protects hydroxyl groups during reactions, allowing for selective functionalization.

Key Reactions:

- Alkylation Reactions : The compound can act as a nucleophile in alkylation reactions, facilitating the formation of carbon-carbon bonds.

- Hydrolysis : The silyl ether can be hydrolyzed under acidic or basic conditions to regenerate the alcohol functionality, which is crucial for further synthetic steps.

Medicinal Chemistry

In medicinal chemistry, this compound is explored for its potential use in drug development. Its derivatives have shown promise in enhancing the bioavailability of pharmaceutical compounds.

Case Studies:

- Prodrug Development : The compound's ability to modify drug solubility and stability has been investigated in prodrug formulations. Prodrugs derived from this compound demonstrate improved pharmacokinetic profiles.

Material Science

The compound is also being researched for its applications in material science, particularly in the development of functional materials and coatings.

Applications:

- Polymer Chemistry : this compound can be utilized as a monomer or additive in polymer synthesis, contributing to materials with enhanced thermal and mechanical properties.

Mechanism of Action

The mechanism of action of ®-Methyl 3-((tert-butyldimethylsilyl)oxy)hex-5-enoate depends on the specific reactions it undergoes. For example, during deprotection, the TBDMS group is cleaved by nucleophilic attack, resulting in the formation of the free hydroxyl group. The molecular targets and pathways involved vary based on the specific application and reaction conditions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following table compares Key Structural and Functional Attributes of (R)-Methyl 3-((tert-butyldimethylsilyl)oxy)hex-5-enoate with related compounds:

Key Observations:

Silyl Ether Utilization : The target compound employs a single TBDMS group for hydroxyl protection, while bis-silylated analogs (e.g., entries 2 and 3) enhance steric shielding for multi-directional reactivity control .

Backbone Complexity: The target’s hex-5-enoate chain is shorter than dec-5-enedioate derivatives, limiting its use in macrocycle synthesis but favoring smaller chiral intermediates .

Functional Diversity : Compound 9 integrates a silyl ether into a nucleoside-phosphoramidite scaffold, highlighting the TBDMS group’s versatility in nucleotide chemistry .

Comparison with Similar Compounds:

- Bis-Silylated Derivatives : Require sequential silylation steps, increasing reaction time and purification complexity (e.g., 72 hours for dimethyl dec-5-enedioate synthesis) .

- Nucleoside Analogs (Compound 9) : Incorporate silyl ethers during phosphoramidite activation, enabling automated DNA synthesis but necessitating anhydrous conditions to avoid silyl group cleavage .

Biological Activity

(R)-Methyl 3-((tert-butyldimethylsilyl)oxy)hex-5-enoate (CAS: 121980-44-7) is an organic compound classified as an ester, notable for its tert-butyldimethylsilyl (TBDMS) protecting group. This compound is primarily utilized in organic synthesis and medicinal chemistry, where it serves as an intermediate in the synthesis of various bioactive molecules. Understanding the biological activity of this compound is crucial for its application in drug development and other scientific research.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

Structural Features

| Feature | Description |

|---|---|

| IUPAC Name | methyl (3R)-3-[tert-butyl(dimethyl)silyl]oxyhex-5-enoate |

| Molecular Formula | C13H26O3Si |

| CAS Number | 121980-44-7 |

The structure includes a double bond at the fifth carbon of a hexane chain, which contributes to its reactivity and potential biological interactions.

The biological activity of this compound is primarily linked to its ability to undergo various chemical transformations, including oxidation, reduction, and substitution reactions. These transformations can lead to the formation of biologically active derivatives.

- Oxidation : The double bond can be oxidized to form epoxides or diols, which may exhibit different biological activities.

- Reduction : The ester group can be reduced to an alcohol, potentially enhancing its interaction with biological targets.

- Deprotection : Removal of the TBDMS group can regenerate a hydroxyl group, making the compound more reactive towards biological macromolecules.

Medicinal Chemistry

This compound has been investigated as an intermediate for synthesizing compounds like Vandetanib, a tyrosine kinase inhibitor used in cancer therapy. Vandetanib targets multiple receptors, including EGFR and VEGFR, demonstrating significant therapeutic effects against non-small cell lung cancer and medullary thyroid cancer .

Organic Synthesis

This compound serves as a versatile building block in organic synthesis, facilitating the construction of complex molecules. Its application in synthesizing bioactive compounds underscores its importance in drug discovery and development .

Biological Assays

Biological assays have evaluated the activity of derivatives synthesized from this compound. For instance, studies have shown that certain derivatives exhibit inhibitory effects on specific enzymes relevant to metabolic pathways .

Summary of Biological Activities

| Activity Type | Description |

|---|---|

| Enzyme Inhibition | Some derivatives inhibit key metabolic enzymes, showcasing potential therapeutic applications. |

| Antitumor Activity | Compounds derived from this ester have shown promise in inhibiting tumor growth in vitro and in vivo models. |

| Synthetic Versatility | The compound's structure allows for diverse chemical modifications leading to various bioactive derivatives. |

Key Research Outcomes

- Vandetanib Derivatives : The synthesis of Vandetanib analogs has highlighted the potential of this compound as a precursor for developing new anticancer agents .

- Functional Group Transformations : Studies indicate that modifications at the TBDMS group significantly affect the biological properties of the resulting compounds .

Q & A

Q. Basic

- HPLC-MS : Quantify purity (>95%) using C18 columns (ACN/water gradient) and monitor for desilylation byproducts (e.g., m/z shifts of 114 Da) .

- Chiral GC or HPLC : Confirm enantiomeric excess (ee) using chiral stationary phases (e.g., Chiralpak AD-H) .

- FT-IR : Validate silyl ether formation (peaks at ~1250 cm⁻¹ for Si-O-C) .

How does the tert-butyldimethylsilyl group influence reactivity in subsequent transformations?

Advanced

The TBS group:

- Steric hindrance : Directs regioselectivity in nucleophilic attacks (e.g., favoring β-addition in Michael reactions) .

- Acid sensitivity : Requires mild deprotection (e.g., TBAF in THF) to avoid ester hydrolysis .

- Thermal stability : Enables high-temperature reactions (up to 80°C) without degradation, critical for cycloadditions . notes its role in stabilizing intermediates during cholesterol-lowering drug syntheses .

What computational tools are used to predict biological interactions of derivatives of this compound?

Q. Advanced

- Molecular docking (AutoDock Vina, Glide) : Simulate binding to enzymes like HMG-CoA reductase, a target in statin therapies .

- MD simulations (GROMACS) : Assess stability of drug-receptor complexes over 100-ns trajectories .

- QSAR models : Correlate substituent effects (e.g., TBS vs. TIPS groups) with inhibitory potency . emphasizes docking studies for optimizing pharmacological profiles .

How can researchers troubleshoot low yields in the final coupling step?

Q. Advanced

- Catalyst screening : Test Pd(II)/Cu(I) systems for Stille couplings or Ru-based catalysts for olefin metathesis .

- Solvent optimization : Replace polar aprotic solvents (DMF) with toluene to reduce side reactions .

- In situ monitoring (ReactIR) : Track enolate formation to ensure complete deprotonation before alkylation .

What are the key stability considerations for long-term storage of this compound?

Q. Basic

- Storage conditions : -20°C under argon, in amber vials to prevent light-induced degradation .

- Stability tests : Conduct accelerated aging studies (40°C/75% RH for 4 weeks) and monitor via HPLC for silyl ether cleavage .

How do competing reaction pathways impact the synthesis of advanced intermediates?

Q. Advanced

- Kinetic vs. thermodynamic control : Use low temperatures (-78°C) to favor kinetic enolates, avoiding diastereomer mixtures .

- Byproduct analysis : Employ LC-MS to identify phosphoranylidene byproducts (from Wittig reactions) and adjust PPh3 stoichiometry . highlights the need for rigorous reaction quenching (e.g., aqueous NH4Cl) to suppress undesired pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.